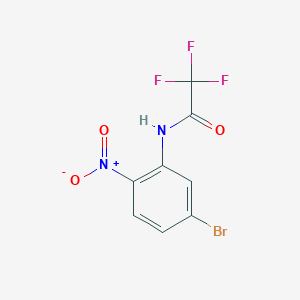

N-(5-Bromo-2-nitrophenyl)-2,2,2-trifluoroacetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of compounds related to N-(5-Bromo-2-nitrophenyl)-2,2,2-trifluoroacetamide involves various strategies to incorporate bromo, nitro, and trifluoroacetyl functional groups into the molecular framework. For instance, the synthesis of 3-trifluoroacetyl-substituted 7-acetamido-2-aryl-5-bromoindoles demonstrates a method to introduce a trifluoroacetyl group alongside a bromo substituent into an indole ring, which is a structural motif that could be conceptually similar to the target compound . Additionally, the formation of tris(5-bromo-2-methoxyphenyl)bismuth bis(bromodifluoroacetate) through the interaction of tris(5-bromo-2-methoxyphenyl)bismuth with bromodifluoroacetic acid indicates the use of bromodifluoroacetate groups in synthesis, which are closely related to the trifluoroacetamide moiety .

Molecular Structure Analysis

The molecular structure of compounds with bromo, nitro, and trifluoroacetyl groups can be complex and diverse. For example, the X-ray diffraction analysis of tris(5-bromo-2-methoxyphenyl)bismuth bis(bromodifluoroacetate) reveals a distorted trigonal-bipyramidal coordination around the bismuth atom, which provides insight into how bromo and difluoroacetate groups might interact in a solid-state structure . This information can be extrapolated to understand the potential structural characteristics of this compound.

Chemical Reactions Analysis

The reactivity of compounds containing bromo, nitro, and trifluoroacetyl groups can vary significantly. For instance, the addition of sulfur or selenium to 2-nitrophenyl selenide ions in N,N-dimethylacetamide leads to the formation of selenosulfide or diselenide species, indicating that nitrophenyl compounds can participate in nucleophilic addition reactions . This suggests that this compound may also undergo similar reactions under appropriate conditions.

Physical and Chemical Properties Analysis

The physical and chemical properties of compounds with similar functional groups to this compound can be deduced from spectroscopic and computational studies. For example, the spectroscopic characterization of 5-Bromo-2-(trifluoromethyl)pyridine using FT-IR and NMR techniques, along with computational methods, provides valuable information on the vibrational frequencies, chemical shifts, and non-linear optical properties of such compounds . These studies can be used to predict the behavior of this compound in various environments.

Applications De Recherche Scientifique

Antibacterial Agent Synthesis

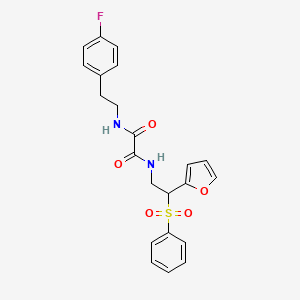

N-(5-Bromo-2-nitrophenyl)-2,2,2-trifluoroacetamide is a versatile compound used in synthesizing various analogs with potential applications. For instance, it has been used in the synthesis of new fluorine-substituted 3,5-disubstituted amino-1,2,4-triazines. These compounds were obtained through aryl-amination and subsequent reactions, leading to the formation of N-(2-(5-amino-3-(arylamino)-1,2,4-triazin-6-yl)-4-nitrophenyl)-2,2,2-trifluoroacetamides. These lamotrigine analogs were evaluated in vitro and exhibited interesting antibacterial activity against various bacteria, including Bacillus subtilis, Streptococcus faecalis, Micrococcus luteus, and Staphylococcus aureus (Alharbi & Alshammari, 2019).

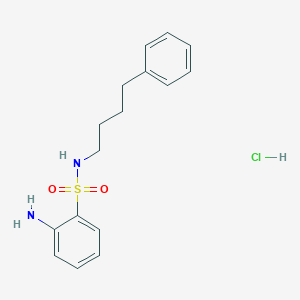

Pharmaceutical Industry Allergen

The compound has also been associated with the pharmaceutical industry as a potential allergen. A case was reported where a pharmaceutical worker, involved in the synthesis of flutamide (an anti-androgen drug), experienced allergic reactions after being exposed to an intermediate product during the synthesis, which contains this compound. This highlights the occupational hazard and the need for adequate protective measures when handling such chemicals in pharmaceutical manufacturing processes (Jungewelter & Aalto‐Korte, 2008).

Synthesis of Heterocycles and Fused Heterocycles

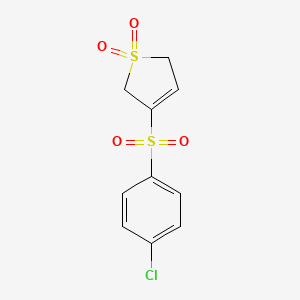

The compound serves as a starting material in the synthesis of various kinds of heterocycles and fused heterocycles. An efficient route was developed for synthesizing heterocycles incorporated with trifluoroacetamide moiety by reacting versatile N-(4-(2-bromoacetyl)phenyl)-2,2,2-trifluoroacetamide with thioamides and heterocyclic amines, either thermally or under microwave irradiation (Shaaban, 2017).

Advanced Chemical Analysis

This compound has been involved in studies for advanced chemical analysis techniques. For instance, the determination of 1-(4-Nitrophenyl)-3-(5-Bromo-2-Pyridyl)-Triazene was conducted by reversed-phase high-performance liquid chromatography, indicating the compound's utility in sophisticated chemical analytical methods (Liang, 2005).

Mécanisme D'action

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

N-(5-bromo-2-nitrophenyl)-2,2,2-trifluoroacetamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4BrF3N2O3/c9-4-1-2-6(14(16)17)5(3-4)13-7(15)8(10,11)12/h1-3H,(H,13,15) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ALUWSCKFRFJVEW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Br)NC(=O)C(F)(F)F)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4BrF3N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

313.03 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-{[4-amino-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-chlorophenyl)acetamide](/img/structure/B2508371.png)

![N-(4-chlorophenyl)-2-[3-(3,4-dimethylbenzoyl)-6,7-dimethoxy-4-oxoquinolin-1-yl]acetamide](/img/structure/B2508372.png)

![2-(2-bromobenzoyl)-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one](/img/structure/B2508376.png)

![8-(4-ethylphenyl)-1-methyl-3-(2-oxopropyl)-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/no-structure.png)

![N-(4-acetylphenyl)-2-((1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2508381.png)

![N-(2-(6-((2-((2-chlorobenzyl)amino)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)-4-methylbenzamide](/img/structure/B2508383.png)

![5-methyl-N-(6-sulfamoylbenzo[d]thiazol-2-yl)isoxazole-3-carboxamide](/img/structure/B2508384.png)

![6-[(4-Methylphenyl)methylsulfanyl]-3-pyridin-4-yl-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2508385.png)

![4-(4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl)-N-[2-(4-sulfamoylphenyl)ethyl]benzamide](/img/structure/B2508386.png)

![3-{[2-(3,4-dimethoxyphenyl)-2-oxoethyl]sulfanyl}-7-phenyl[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one](/img/structure/B2508388.png)